(2-bromophenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone
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Description
(2-bromophenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. The compound is also known as a piperidine derivative that exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.
Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives are known for their antimicrobial properties. This compound could be synthesized and tested against various bacterial and fungal strains to evaluate its efficacy as an antimicrobial agent. The presence of the bromophenyl group may enhance its activity by facilitating interactions with microbial enzymes or proteins .
Anti-inflammatory Properties
The imidazole moiety is associated with anti-inflammatory effects. Research could explore the use of this compound in the treatment of inflammatory diseases, potentially acting on specific inflammatory pathways or as a COX inhibitor .
Anticancer Potential
Compounds with an imidazole ring have shown promise in cancer therapy. This particular compound could be investigated for its ability to inhibit cancer cell growth or induce apoptosis in various cancer cell lines. Its interaction with DNA or tubulin could be a point of study .
Antitubercular Activity
Given the ongoing challenge of tuberculosis and drug resistance, new compounds are always in demand. This compound’s potential antitubercular activity could be assessed, possibly targeting the mycobacterial cell wall or essential enzymes .
Antiviral Applications
Imidazole derivatives can also exhibit antiviral activities. This compound could be tested against a range of viruses to determine its effectiveness in inhibiting viral replication or interfering with virus-host cell interactions .
Neuroprotective Effects
The piperidine moiety in the compound suggests potential neuroprotective properties. Studies could investigate its role in neurodegenerative diseases, possibly through the modulation of neurotransmitter systems or protection against oxidative stress .
properties
IUPAC Name |
(2-bromophenyl)-[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3O/c23-20-9-5-4-8-19(20)22(27)25-13-10-17(11-14-25)16-26-15-12-24-21(26)18-6-2-1-3-7-18/h1-9,12,15,17H,10-11,13-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWGIPDDQAEOQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)C(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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